L-Luciferin
Overview
Description
L-Luciferin is a light-emitting compound found in organisms that generate bioluminescence . It is a small organic molecule that undergoes an enzyme-catalyzed reaction with molecular oxygen . The oxidation of luciferin results in the emission of visible light, a phenomenon known as bioluminescence . This trait has independently evolved dozens of times, with a wide range of biochemical diversity found across bioluminescent systems .
Synthesis Analysis
The biosynthesis of L-Luciferin involves the decarboxylation of L-Cysteine, which is a key step for the formation of the benzothiazole ring in L-Luciferin . The absolute configuration of the isotope-labeled firefly luciferin was determined by HPLC analysis with a chiral column, and it was found that L-Cysteine was incorporated into not only L-Luciferin but also D-Luciferin . This indicates that L-Cysteine is a biosynthetic component of D-Luciferin .
Chemical Reactions Analysis
L-Luciferin reacts with oxygen in the presence of a luciferase (an enzyme) to release energy in the form of light . The reaction of 2-cyano-6-hydroxybenzothiazole with D-Cysteine is the final step of this synthesis .
Scientific Research Applications
Bioluminescence Studies
L-Luciferin is a key component in bioluminescence, the natural phenomenon by which living creatures produce light . The oxidation of L-Luciferin is catalyzed by an enzyme luciferase to form an excited-state species that emits light . This process is used in various bioluminescent systems, each with different light emission wavelengths suitable for various applications .
Gene Assays
Bioluminescence reactions involving L-Luciferin are routinely used for gene assays . These assays help in detecting and measuring the activity of specific genes, providing valuable insights into gene expression and regulation .
Protein-Protein Interaction Detection
L-Luciferin is used in the detection of protein-protein interactions . These interactions play a crucial role in various biological processes, and their detection and analysis can provide important information about cellular functions and mechanisms .
High-Throughput Screening in Drug Discovery
L-Luciferin-based bioluminescence reactions are used in high-throughput screening (HTS) in drug discovery . HTS is a method used in drug discovery to identify potential candidates for development into new drugs .
Hygiene Control and Pollution Analysis
L-Luciferin is used in hygiene control and the analysis of pollution in ecosystems . For instance, it can be used to detect microbiological contamination in food and beverages .
In Vivo Imaging in Small Mammals
L-Luciferin is used for in vivo imaging in small mammals . This allows researchers to visualize biological processes within a living organism, providing valuable insights into disease progression and the effects of treatment .
Disease Detection
L-Luciferin is used in labs to detect genes that cause diseases, like COVID-19 . This makes it a valuable tool in disease diagnosis and understanding the genetic basis of various diseases .
Bioluminescence-Based Therapies
Recent applications of bioluminescence in biomedicine include the bioluminescence-induced photo-uncaging of small-molecules, bioluminescence-based photodynamic therapy (PDT), and the use of bioluminescence to control neurons . These applications open up new possibilities for therapeutic interventions .
Mechanism of Action
Target of Action
The primary target of L-Luciferin is the enzyme luciferase . Luciferase catalyzes the oxidation of L-Luciferin in the presence of molecular oxygen . This reaction is a key component of bioluminescence, a phenomenon involving light emission by live organisms .
Mode of Action
L-Luciferin interacts with its target, luciferase, through an oxidation process . This process is initiated when luciferase catalyzes the SN2 reaction of L-Luciferin and adenosine triphosphate (ATP), forming a carbanion at carbon 4 stabilized by the AMP . A hydroperoxide then forms as the carbanion attacks molecular oxygen . The hydroperoxide attacks the carbonyl carbon to form a 4-membered ring, resulting in the loss of the good leaving group AMP . The resultant alpha-peroxy lactone is a high-energy intermediate called a dioxetanone . The sequence of events comprising the decomposition of the dioxetanone are the subject of some debate .
Biochemical Pathways
The biochemical pathway of L-Luciferin involves the reaction of 2-cyano-6-hydroxybenzothiazole with D-cysteine . This reaction is catalyzed by luciferase and results in the formation of D-Luciferin . The reaction is part of a larger biochemical process involving the oxidation of luciferins by molecular oxygen in the presence of luciferases .
Pharmacokinetics
The pharmacokinetics of L-Luciferin involve its uptake into the tumor, which exhibits a clear dependence on the tumor volume . The rate of L-Luciferin transport in and out of the tumor increases with the tumor volume . The time to peak-Luciferin concentration shortens as the tumor grows . The peak bioluminescence signal and the area under the curve both exhibit a dependence on the tumor surface area .
Result of Action
The result of L-Luciferin’s action is the emission of visible light . This light emission is a result of the oxidation of L-Luciferin by molecular oxygen, a reaction catalyzed by luciferase . The light emission continues until all the L-Luciferin is oxidized .
Action Environment
The action of L-Luciferin is influenced by environmental factors such as the presence of cysteine and benzoquinone . In bacteria, the toxicity of p-benzoquinone is considerably reduced in the presence of cysteine, maintaining cell viability at 3.6 mM p-benzoquinone concomitantly with the formation of luciferin . These results suggest that luciferin first appeared as a detoxification byproduct of cysteine reaction with accumulated toxic quinone intermediates during the evolution of sclerotization/tanning in Coleoptera .
Safety and Hazards
Future Directions
The origin of bioluminescent systems, including the biosynthetic pathway of luciferin and its original biological function in beetles, still remain to be elucidated . The focus on optical imaging techniques for molecular imaging is driven in large part by the sensitivity for imaging optical contrast agents and reporter molecules in vivo . This suggests that there is potential for future research and applications in this area .
properties
IUPAC Name |
(4R)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGNCJDXODQBOB-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493916 | |
Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Luciferin | |
CAS RN |
34500-31-7 | |
Record name | (2Z,4R)-2-(6-Oxo-1,3-benzothiazol-2(6H)-ylidene)-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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